Product packaging for 2-(Pyrrolidin-1-yl)ethane-1-thiol(Cat. No.:CAS No. 42302-16-9)

2-(Pyrrolidin-1-yl)ethane-1-thiol

Cat. No.: B1288621
CAS No.: 42302-16-9
M. Wt: 131.24 g/mol
InChI Key: FJOXVWJOCNVDDI-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)ethane-1-thiol (CAS 42302-16-9) is a chemical compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . This air-sensitive thiol is a valuable synthetic building block and intermediate in medicinal chemistry and chemical biology research. Research indicates that this molecule and its derivatives serve as key precursors in the synthesis of dithiodiglycolic acid derivatives, which are investigated as potent inhibitors of Thioredoxin Reductase 1 (TrxR1) . The selenocysteine-containing enzyme TrxR1 is a promising target in cancer therapy development due to its overexpression in many cancer cells and its crucial role in regulating cellular redox signaling pathways . Researchers utilize this thiol in oxidative disulphide bond formation reactions to create novel compounds for evaluating growth inhibition against human cancer cell lines . Proper handling is essential; the compound is classified with the signal word "Danger" and has hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), and H314 (Causes severe skin burns and eye damage) . It must be stored in a sealed vial under an inert atmosphere at low temperatures (2-8°C) to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NS B1288621 2-(Pyrrolidin-1-yl)ethane-1-thiol CAS No. 42302-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-ylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c8-6-5-7-3-1-2-4-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOXVWJOCNVDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611153
Record name 2-(Pyrrolidin-1-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42302-16-9
Record name 2-(Pyrrolidin-1-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Context and Significance Within Organic and Medicinal Chemistry

The importance of 2-(Pyrrolidin-1-yl)ethane-1-thiol in chemical research is best understood by examining its constituent parts: the pyrrolidine (B122466) ring and the ethanethiol (B150549) group. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a vast array of biologically active compounds and pharmaceuticals. nih.govmdpi.comresearchgate.netresearchgate.net Its non-planar, puckered structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. nih.gov This structural feature makes the pyrrolidine motif a valuable component in drug design, contributing to the development of agents with diverse therapeutic applications, including anticancer, antibacterial, and central nervous system-related treatments. nih.gov

The thiol group (-SH), on the other hand, is a highly reactive functional group that plays a critical role in various chemical and biological processes. nih.gov Thiols are known for their ability to form strong complexes with metal ions, act as nucleophiles in chemical reactions, and participate in redox processes through the formation of disulfide bonds. nih.govwikipedia.org In medicinal chemistry, the thiol group is a key component in drugs used for metal chelation therapy and as antioxidants. nih.gov

The combination of these two functional groups in this compound results in a molecule with a unique set of properties. The pyrrolidine ring provides a robust and stereochemically defined scaffold, while the thiol group introduces a site of high reactivity and potential for biological interactions. This dual functionality makes it a promising building block in the synthesis of more complex molecules with potential therapeutic applications.

Multifunctional Character and Research Scope

Established Synthetic Routes to the Core Structure

The synthesis of the core structure, this compound, can be approached through several established routes, primarily involving the introduction of the thiol group onto a pre-formed pyrrolidine-ethane backbone or the construction of the pyrrolidine ring from a thiol-containing precursor.

One common strategy involves the conversion of the corresponding alcohol, 2-(pyrrolidin-1-yl)ethan-1-ol, to the thiol. This transformation can be achieved through a two-step process involving an intermediate tosylate. The alcohol is first converted to its tosylate derivative, which is then displaced by a sulfur nucleophile, such as thiourea (B124793), followed by hydrolysis to yield the desired thiol. This alcohol-tosylate-thiol route has been reported as a high-yield alternative to methods proceeding via a bromide intermediate, particularly for more complex molecules organic-chemistry.org.

Another viable method is the direct conversion of the alcohol to the thiol. Reagents like Lawesson's reagent have been shown to facilitate the one-pot conversion of primary and secondary alcohols to their corresponding thiols nih.govrsc.org. However, this method can sometimes lead to dehydration byproducts, and the reaction conditions need to be carefully optimized. The Mitsunobu reaction offers a milder alternative for this conversion, utilizing triphenylphosphine and a dialkyl azodicarboxylate to activate the alcohol for subsequent reaction with a thiol acid prepchem.com.

Alternatively, the synthesis can proceed via the ring-opening of a suitable heterocyclic precursor. For instance, the reaction of pyrrolidine with thiirane (ethylene sulfide) would directly yield this compound. This nucleophilic ring-opening of thiiranes by amines provides a direct and atom-economical route to 2-aminoethanethiols. The regioselectivity of the ring-opening can be influenced by the substituents on the thiirane ring and the reaction conditions nih.gov.

A summary of potential synthetic precursors and key transformations is presented in the table below.

Precursor CompoundKey TransformationReagentsProduct
2-(Pyrrolidin-1-yl)ethan-1-olTosylation followed by nucleophilic substitution1. p-Toluenesulfonyl chloride, pyridine 2. Thiourea, followed by hydrolysisThis compound
2-(Pyrrolidin-1-yl)ethan-1-olDirect thionationLawesson's reagentThis compound
2-(Pyrrolidin-1-yl)ethan-1-olMitsunobu reactionTriphenylphosphine, DIAD, Thioacetic acidS-(2-(Pyrrolidin-1-yl)ethyl) ethanethioate
Pyrrolidine and ThiiraneNucleophilic ring-opening-This compound

Synthesis of Structurally Related Pyrrolidine-Thiol Compounds

The synthesis of analogues of this compound with modifications on the pyrrolidine ring or the position of the thiol group requires tailored synthetic strategies.

Pyrrolidine-Ring Modified Analogues

The synthesis of analogues with substituents on the pyrrolidine ring can be achieved by starting with appropriately substituted pyrrolidine precursors. For example, the synthesis of a 2-methylpyrrolidine analogue would involve the reaction of 2-methylpyrrolidine with thiirane. A variety of methods exist for the synthesis of substituted pyrrolidines, including 1,3-dipolar cycloaddition reactions and the functionalization of proline and 4-hydroxyproline derivatives rsc.org. These substituted pyrrolidines can then be subjected to the same synthetic routes described for the parent compound to introduce the 2-ethanethiol side chain.

Thiol-Containing Pyrrolidine Derivatives, e.g., pyrrolidine-4-thiol derivatives

The synthesis of pyrrolidine derivatives where the thiol group is directly attached to the pyrrolidine ring, such as pyrrolidine-4-thiol, requires different synthetic approaches. A common strategy involves the conversion of a hydroxyl group at the desired position to a thiol. For instance, (4R)-4-Hydroxy-2-pyrrolidone can be converted to (4S)-4-acetylthio-2-pyrrolidone via a Mitsunobu reaction with thioacetic acid, using triphenylphosphine and diethyl azodicarboxylate prepchem.com. The acetylthio group can then be hydrolyzed to afford the free thiol. This approach allows for the stereospecific introduction of the thiol group.

A specific example is the synthesis of (2S,4S)-4-acetylthio-1-(4-nitrobenzyloxycarbonyl)-2-[5-(4-nitrobenzyloxycarbonylamino)-1,3-dioxan-2-yl]pyrrolidine, which involves the reaction of (2S,4S)-4-acetylthio-2-formyl-1-(4-nitrobenzyloxycarbonyl)pyrrolidine with 2-(4-nitrobenzyloxycarbonyl)amino-1,3-propanediol in the presence of an acid catalyst prepchem.com. This demonstrates the compatibility of the thiol (in its protected form) with complex multi-step syntheses.

Advanced Approaches in Amino Thiol Synthesis

Modern synthetic chemistry offers a range of advanced methodologies that can be applied to the synthesis of amino thiols, including this compound and its analogues. These methods often provide greater efficiency, selectivity, and functional group tolerance.

Thiol-Yne Click Chemistry Applications for Amino Lipids

Thiol-yne click chemistry has emerged as a powerful tool for the synthesis of complex molecules, including amino lipids. This reaction involves the radical-mediated addition of a thiol to an alkyne, which can proceed in a stepwise manner to yield either a vinyl sulfide (B99878) or a dithioacetal. This methodology allows for the efficient and modular construction of molecules. While direct applications to the synthesis of this compound are not extensively reported, the principles can be readily adapted. For instance, a pyrrolidine-containing alkyne could be reacted with a thiol to introduce the desired functionality.

Rhodium-Catalyzed Functionalization Strategies for Thiol Moieties

Rhodium-catalyzed reactions have shown significant utility in the functionalization of thiol moieties. One notable example is the rhodium(II)-catalyzed S-H insertion reaction. This reaction allows for the de-symmetrization of symmetrical dithiols, such as ethane-1,2-dithiol, by reacting them with diazo compounds. This methodology provides a route to mono-functionalized dithiols, which can be valuable building blocks for more complex structures. For example, the reaction of ethane-1,2-dithiol with an appropriate diazo compound in the presence of a rhodium(II) catalyst can yield a mono-insertion product, effectively protecting one of the thiol groups and leaving the other available for further transformation.

Stereoselective Synthesis and Chiral Resolution Considerations

The introduction of stereocenters into pyrrolidine rings is of significant interest due to the prevalence of chiral pyrrolidine motifs in pharmaceuticals and natural products. While specific literature on the stereoselective synthesis of this compound is limited, a well-established array of methodologies has been successfully applied to its analogues, particularly 2-substituted and 2,5-disubstituted pyrrolidines. These strategies can be broadly categorized into asymmetric synthesis, where the chiral center is created selectively, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Synthetic Strategies

Asymmetric synthesis offers an efficient route to enantiomerically enriched pyrrolidines, often starting from either the chiral pool or by employing chiral catalysts.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral molecules as starting materials. Amino acids, such as L-proline and 4-hydroxyproline, are common precursors as they already contain the chiral pyrrolidine scaffold. mdpi.com For instance, the synthesis of various pyrrolidine-containing drugs begins with (S)-prolinol, which is typically derived from the reduction of proline. mdpi.com Similarly, enantiomers of trans-2,5-dimethylpyrrolidine have been stereoselectively synthesized starting from D- or L-alanine. nih.gov

Biocatalysis: Enzymes offer high stereo-, regio-, and chemoselectivity under mild reaction conditions, making them powerful tools for asymmetric synthesis. nih.gov

Transaminases (TAs): These enzymes can catalyze the asymmetric synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. This method has been shown to produce both enantiomers with high analytical yields (up to 90%) and excellent enantiomeric excesses (ee) of up to >99.5%. acs.org

Imine Reductases (IREDs): IREDs are effective for the asymmetric reduction of cyclic imines. This strategy has been used to synthesize pharmaceutically important 2-aryl-substituted pyrrolidines with exceptional enantioselectivity (>99% ee). acs.org

Table 1: Examples of Biocatalytic Asymmetric Synthesis of Chiral Pyrrolidine Analogues

Catalyst (Enzyme) Substrate Type Product Type Yield Enantiomeric Excess (ee)
Transaminase (TA) ω-chloroketones 2-substituted pyrrolidines Up to 90% >99.5%

Organocatalysis: Chiral organic molecules can catalyze asymmetric reactions to produce enantiomerically enriched products. Pyrrolidine-based structures, particularly those derived from proline, are themselves privileged organocatalysts. mdpi.com This has driven the development of numerous organocatalytic methods for constructing substituted chiral pyrrolidines, including conjugate additions and cycloadditions that yield products with high stereoselectivity. acs.orgnih.govacs.org

Chiral Resolution Methodologies

When a racemic mixture of a pyrrolidine analogue is synthesized, resolution techniques are employed to separate the enantiomers.

Enzymatic Kinetic Resolution: This method exploits the ability of enzymes to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For analogues such as 1-substituted 2-(aminomethyl)pyrrolidines, lipases are highly effective. A racemic amine can be reacted with an acylating agent like benzyl acetate in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), allowing for the separation of the resulting amide from the unreacted S-enantiomer. This process can achieve enantiomeric purity greater than 95%, and often higher than 99%. google.com

Table 2: Enzymatic Resolution of 1-substituted 2-(aminomethyl)pyrrolidine Analogues

Lipase Source Acylating Agent Product 1 Product 2 Key Feature
Pseudomonas cepacia Benzyl Acetate (R)-N-(pyrrolidin-2-yl-methyl)-acetamide (S)-2-(aminomethyl)-pyrrolidine (unreacted) High enantioselectivity (>99%)
Pseudomonas fluorescens Benzyl Acetate (R)-N-(pyrrolidin-2-yl-methyl)-acetamide (S)-2-(aminomethyl)-pyrrolidine (unreacted) High enantioselectivity (>99%)

Diastereomeric Resolution: This classical chemical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Because diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. After separation, the chiral resolving agent is cleaved to yield the pure enantiomers.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.cznih.gov The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs are particularly versatile for this purpose. researchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol, is optimized to achieve the best resolution. researchgate.net

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC Resolution of Pyrrolidine Analogues

CSP Name Type Mobile Phase Example Application
Chiralcel OJ Cellulose tris-benzoate n-hexane/alcohol Resolution of 4-substituted-pyrrolidin-2-ones
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate) n-hexane/alcohol General enantiomeric separations

Chemical Reactivity and Derivatization Studies of 2 Pyrrolidin 1 Yl Ethane 1 Thiol

Thiol-Group Specific Transformations

The thiol group (-SH) is the more reactive of the two functional groups under many conditions, readily undergoing oxidation, alkylation, and addition reactions.

Formation of Disulfides via Oxidative Coupling

Thiols can be oxidized to form disulfides (RSSR'), a reaction of significant importance in biochemistry, particularly in the formation of protein tertiary and quaternary structures from cysteine residues. wikipedia.org This transformation can be achieved using mild oxidizing agents like iodine (I₂). masterorganicchemistry.com The reaction proceeds through a thiol-disulfide exchange mechanism, where a thiolate ion attacks a disulfide bond. wikipedia.orgnih.gov This process is reversible, and disulfides can be reduced back to thiols using mild reducing agents like sodium borohydride. youtube.com

The general reaction for the oxidative coupling of thiols is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

Thioether Synthesis and Michael Additions

The sulfur atom in 2-(Pyrrolidin-1-yl)ethane-1-thiol, being more polarizable than oxygen, makes the corresponding thiolate an excellent nucleophile. masterorganicchemistry.com This property is exploited in the synthesis of thioethers (sulfides) through reactions with alkyl halides, a process analogous to the Williamson ether synthesis. masterorganicchemistry.comyoutube.com These reactions typically proceed via an Sₙ2 mechanism, especially with primary and secondary alkyl halides. youtube.com

Furthermore, the thiol group can participate in Michael additions, a type of conjugate addition reaction. science.govnih.gov In this reaction, the thiol adds to α,β-unsaturated carbonyl compounds. The reactivity in these additions is influenced by factors such as the nature of the Michael acceptor and the acidity of the thiol. acs.orgnih.gov

Table 1: Examples of Thioether Synthesis and Michael Additions

Reactant 1Reactant 2Product TypeReaction Conditions
This compoundAlkyl Halide (e.g., Ethyl Bromide)ThioetherBase (e.g., NaH), Sₙ2 conditions masterorganicchemistry.comyoutube.com
This compoundα,β-Unsaturated CarbonylMichael AdductBase catalysis science.govacs.org

Reactions with Electrophilic Reagents

The nucleophilic nature of the thiol group allows it to react with a variety of electrophilic reagents. This includes reactions with acyl chlorides or anhydrides to form thioesters, and with other electrophiles to introduce a wide range of functional groups.

Pyrrolidine-Nitrogen Reactivity

The secondary amine of the pyrrolidine (B122466) ring also possesses significant reactivity, primarily acting as a nucleophile. nih.gov Its basicity and nucleophilicity allow for a range of derivatization reactions. nih.gov

Acylation and Alkylation Reactions

The nitrogen atom of the pyrrolidine ring can be readily acylated or alkylated. Acylation is typically achieved by reacting the compound with acyl chlorides or anhydrides to form the corresponding amides. For instance, the reaction with acetyl chloride would yield 1-(2-(mercaptoethyl)pyrrolidin-1-yl)ethan-1-one.

Alkylation of the pyrrolidine nitrogen can be accomplished using alkyl halides. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through sequential asymmetric allylic alkylation and other transformations. nih.gov

Table 2: Examples of Pyrrolidine-Nitrogen Derivatization

ReagentProduct TypeReference
Acyl ChlorideN-Acylpyrrolidine nih.gov
Alkyl HalideN-Alkylpyrrolidine nih.gov

Amine-Based Derivatization for Functionalization

The pyrrolidine nitrogen serves as a key site for introducing various functional groups to modify the molecule's properties. For example, it can be functionalized to create ligands for coordination chemistry or to build more complex molecular architectures. The nucleophilicity of the pyrrolidine nitrogen makes it a valuable handle for a wide array of chemical transformations. nih.gov

Coordination Chemistry and Ligand Applications of 2 Pyrrolidin 1 Yl Ethane 1 Thiol

Design and Synthesis of Metal Complexes: Awaiting Investigation

There is currently no available scientific literature detailing the successful design and synthesis of metal complexes specifically incorporating the 2-(Pyrrolidin-1-yl)ethane-1-thiol ligand.

Investigation of Chelation Modes: An Unwritten Chapter

The potential chelation modes of this compound, such as the expected N,S-bidentate or possible N,S-bridging behaviors, have not been experimentally investigated or reported. The formation of a stable five-membered chelate ring through the coordination of the pyrrolidine (B122466) nitrogen and the deprotonated thiol sulfur to a metal center is theoretically plausible but remains to be confirmed through synthetic and structural studies.

Formation of Monomeric and Polymeric Coordination Architectures: A Field of Possibility

The ability of this compound to form either discrete monomeric complexes or extended polymeric coordination architectures is a subject for future research. The outcome would likely depend on the choice of metal ion, the metal-to-ligand ratio, the reaction conditions, and the presence of co-ligands. However, no such architectures involving this specific ligand have been documented.

Structural Elucidation of Metal Complexes: No Structures to Analyze

A critical component in understanding the coordination chemistry of any ligand is the definitive characterization of its metal complexes, primarily through single-crystal X-ray diffraction.

X-ray Crystallographic Analysis of Coordination Compounds: Data Unavailable

As no metal complexes of this compound have been reported in the scientific literature, there are no X-ray crystallographic data available. Consequently, information regarding bond lengths, bond angles, coordination geometries, and supramolecular interactions for complexes of this ligand does not exist.

Catalytic Applications of Metal Complexes Containing this compound Ligands: An Untapped Potential

The catalytic potential of metal complexes is intrinsically linked to their structural and electronic properties. Without the synthesis and characterization of complexes of this compound, their utility in catalysis remains purely speculative.

Homogeneous Catalysis: Awaiting Exploration

There are no published studies on the application of metal complexes derived from this compound as catalysts in homogeneous systems. Research into their potential efficacy in reactions such as cross-coupling, hydrogenation, or oxidation has not been undertaken.

Ligand Design for Specific Catalytic Transformations

The rational design of ligands is a cornerstone of modern homogeneous catalysis, enabling control over the activity, selectivity, and stability of metal complexes. The molecule this compound possesses distinct structural and electronic features that make it an intriguing candidate for ligand design in a variety of catalytic transformations. Its bidentate N,S donor set allows for the formation of stable chelate rings with a range of transition metals, while the pyrrolidine and thiol moieties offer opportunities for steric and electronic tuning.

The design of catalysts incorporating this compound or its derivatives is centered on leveraging its inherent properties to influence the outcome of specific catalytic reactions. The key aspects of its design potential include:

Chelate Effect: The ability to form a stable five-membered chelate ring with a metal center enhances the stability of the resulting complex, which can be crucial for catalyst longevity and preventing decomposition pathways.

Hemilability: The nitrogen and sulfur donor atoms have different electronic properties and coordination strengths. This can lead to hemilabile behavior, where one of the donor atoms can reversibly dissociate from the metal center. This dissociation can open up a coordination site for substrate binding, a critical step in many catalytic cycles.

Steric Influence of the Pyrrolidine Ring: The pyrrolidine group provides a specific steric environment around the metal center. Modifications to the pyrrolidine ring, such as the introduction of substituents, can be used to create chiral pockets, which are essential for enantioselective catalysis.

Electronic Tuning via the Thiolate Group: The sulfur atom, being a soft donor, has a strong affinity for soft metal centers like palladium, rhodium, and copper. The electronic properties of the metal-sulfur bond can influence the electron density at the metal center, thereby modulating its reactivity.

Application in Cross-Coupling Reactions:

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the design of ligands is critical for promoting the key steps of oxidative addition, transmetalation, and reductive elimination. A bidentate N,S ligand like this compound can stabilize the active Pd(0) species and facilitate the oxidative addition of aryl halides. The steric bulk of the pyrrolidine group can influence the rate of reductive elimination, which is often the product-forming step.

While specific data for this compound in Suzuki coupling is not extensively reported, research on related N,S bidentate ligands provides insights into its potential. For instance, the performance of a hypothetical palladium catalyst, [Pd(2-(Pyrrolidin-1-yl)ethane-1-thiolato)Cl]₂, could be evaluated in the coupling of various aryl bromides with phenylboronic acid. The results might be presented as follows, illustrating the potential influence of the ligand on the reaction outcome.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl92
24-Bromotoluene4-Methylbiphenyl95
34-Bromobenzonitrile4-Cyanobiphenyl88
41-Bromo-4-nitrobenzene4-Nitrobiphenyl75
52-Bromotoluene2-Methylbiphenyl65

Application in Asymmetric Hydrogenation:

For asymmetric catalytic transformations, chiral derivatives of this compound can be designed. By introducing stereocenters on the pyrrolidine ring, for example, in a (2R,5R)-2,5-disubstituted pyrrolidine derivative, a chiral environment can be created around the metal center. Rhodium complexes of such chiral N,S ligands could be effective catalysts for the asymmetric hydrogenation of prochiral olefins. The chiral ligand would enforce a specific coordination geometry of the substrate, leading to the preferential formation of one enantiomer of the product.

The catalytic performance of a hypothetical chiral rhodium complex, [Rh((2R,5R)-2,5-diethyl-1-(2-thioethyl)pyrrolidine)(COD)]BF₄, in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate could be envisioned to yield results similar to those in the table below.

EntrySubstrateConversion (%)Enantiomeric Excess (ee, %)Configuration
1Methyl (Z)-α-acetamidocinnamate>9996R
2Methyl (Z)-α-acetamidoacrylate>9994R
3Dimethyl itaconate9891S

Application in Hydroformylation:

Applications in Advanced Materials and Polymer Science

Incorporation into Polymer Architectures

The dual functionality of 2-(Pyrrolidin-1-yl)ethane-1-thiol, featuring a reactive thiol (-SH) group and a tertiary amine (the pyrrolidine (B122466) ring), presents theoretical possibilities for its use in creating complex polymer structures.

Thiol-Modified Monomers in Polymer Synthesis

In principle, this compound could be employed as a thiol-modified monomer or a chain transfer agent in various polymerization reactions. The thiol group is particularly reactive in "click" chemistry reactions, such as thiol-ene and thiol-yne polymerizations. These reactions are known for their high efficiency, mild reaction conditions, and high yields, making them ideal for the synthesis of well-defined polymers. The pyrrolidine moiety would introduce a basic, cyclic amine into the polymer structure, which could influence the polymer's physical and chemical properties, such as its solubility, thermal stability, and ability to coordinate with metal ions.

Preparation of Functionalized Polymeric Materials

The incorporation of this compound into a polymer backbone or as a side chain would result in a functionalized polymeric material. The pyrrolidine group can act as a proton sponge, a catalytic site, or a point of interaction with other molecules. This could be leveraged to create materials with specific pH-responsive behaviors, catalytic activity, or for applications in chelation and controlled release systems.

Role in Surface Modification and Bioconjugation

The thiol group is widely recognized for its ability to form strong bonds with the surfaces of noble metals like gold, silver, and platinum. This property is extensively used for the surface modification of materials.

Theoretically, this compound could be used to create self-assembled monolayers (SAMs) on such metallic surfaces. The pyrrolidine group, oriented away from the surface, would then be available for further chemical reactions or for mediating specific interactions. This could be particularly relevant in the field of bioconjugation, where the functionalized surface could be used to immobilize biomolecules such as proteins, enzymes, or DNA. The tertiary amine of the pyrrolidine could also play a role in influencing the surface charge and hydrophilicity, which are critical parameters in biocompatible and biosensor applications.

While these applications are well-established for a variety of thiol-containing molecules, dedicated studies demonstrating these principles with this compound are not currently present in the searched scientific literature. Further research would be required to explore and validate the potential of this specific compound in the field of advanced materials and polymer science.

Computational and Theoretical Investigations of 2 Pyrrolidin 1 Yl Ethane 1 Thiol Systems

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for a detailed analysis of electron distribution and its implications for reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(Pyrrolidin-1-yl)ethane-1-thiol, DFT calculations can elucidate key properties such as molecular geometry, charge distribution, and vibrational frequencies. nih.gov

DFT studies on related aminothiols and pyrrolidine (B122466) derivatives have demonstrated that the choice of functional and basis set is critical for obtaining accurate results. nih.gov For instance, the B3LYP functional combined with a 6-31G* basis set is commonly employed for such systems, providing a good balance between computational cost and accuracy. nih.gov

Calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be determined. The distribution of electron density, for example, would likely show a higher electron density around the nitrogen and sulfur atoms, indicating their nucleophilic character. The calculated electrostatic potential map would highlight regions susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties of this compound

PropertyIllustrative ValueUnit
Total Energy-XXX.XXXXHartrees
Dipole Moment~2-3Debye
Mulliken Charge on Sulfur-0.1 to -0.2e
Mulliken Charge on Nitrogen-0.3 to -0.4e

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Specific values would require dedicated DFT calculations for this compound.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms, reflecting their lone pairs of electrons and nucleophilic nature. The LUMO, conversely, would likely be distributed over the carbon-sulfur and carbon-nitrogen antibonding orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Analysis of the FMOs can predict the regioselectivity of reactions. For example, in a reaction with an electrophile, the attack would be expected at the site with the highest HOMO density.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalIllustrative EnergyUnit
HOMO-6.0 to -7.0eV
LUMO1.0 to 2.0eV
HOMO-LUMO Gap7.0 to 9.0eV

Note: These values are illustrative and based on typical findings for analogous compounds. Precise energies would necessitate specific quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl chain and the pyrrolidine ring in this compound allows for multiple conformations. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and biological activities.

Conformational analysis can be performed using molecular mechanics or quantum chemical methods to identify stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms over time. nih.govpitt.edu MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. nih.govmdpi.com These simulations can identify the most populated conformational states and the transitions between them. For this compound, key dihedral angles, such as the N-C-C-S torsion angle, would be monitored to characterize the conformational space.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental data or to identify unknown compounds. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. scielo.brmdpi.com

Predicted IR spectra can help in the assignment of experimental vibrational bands to specific molecular motions. mdpi.com Calculated NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives. scielo.br Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Vis absorption spectrum. nih.gov

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectrumPredicted FeatureIllustrative Value
IRS-H stretch~2550 cm⁻¹
IRC-N stretch~1100-1200 cm⁻¹
¹H NMRSH proton~1.5-2.5 ppm
¹³C NMRCarbon adjacent to S~25-35 ppm
¹³C NMRCarbon adjacent to N~50-60 ppm

Note: These are illustrative values and can vary depending on the computational method and solvent effects.

Mechanistic Studies of Chemical Reactions

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, computational studies can be used to investigate various reactions, such as its oxidation, alkylation, or its role as a ligand in metal complexes.

By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. nih.govrsc.org This information provides a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity. For instance, in a nucleophilic substitution reaction where the thiol group acts as the nucleophile, computational studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism. doaj.orgfrontiersin.org Theoretical calculations can also shed light on the role of the pyrrolidine nitrogen, for example, in intramolecular catalysis. mdpi.com

Analytical Characterization Methodologies for 2 Pyrrolidin 1 Yl Ethane 1 Thiol and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of 2-(Pyrrolidin-1-yl)ethane-1-thiol and its analogs. These techniques probe the interaction of molecules with electromagnetic radiation, yielding detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the chemical environment of each atom within the molecule.

¹³C NMR Spectroscopy: While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, ¹³C NMR provides a direct count of the number of non-equivalent carbon atoms in a molecule. slideshare.net The chemical shifts in a ¹³C NMR spectrum cover a much wider range than in ¹H NMR, often allowing for the clear resolution of each unique carbon signal. slideshare.netresearchgate.net For this compound, distinct peaks would be observed for the four different carbon environments in the pyrrolidine (B122466) ring and the two carbons of the ethane-1-thiol side chain. The chemical shifts would be indicative of their bonding to nitrogen and sulfur.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrrolidine C-2, C-5 ~2.5-2.7 ~54-56
Pyrrolidine C-3, C-4 ~1.7-1.9 ~23-25
N-CH₂ ~2.6-2.8 ~55-57
S-CH₂ ~2.7-2.9 ~25-27
SH ~1.3-1.6 -

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound and its derivatives. mdpi.com It typically produces protonated molecules [M+H]⁺, providing clear molecular weight information. mdpi.com The analysis of N,N-dialkylaminoethane-2-thiols, a class of compounds to which this compound belongs, has been successfully performed using ESI-MS. researchgate.net This technique is valuable for detecting the compound and its derivatives, even at low concentrations in complex mixtures like petroleum. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. nih.govacgpubs.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm its molecular formula as C₆H₁₃NS.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net LC-MS is used to separate complex mixtures and then identify and quantify the individual components. researchgate.net For the analysis of this compound and its derivatives, an LC-MS method would involve separating the compounds on a chromatographic column before they are introduced into the mass spectrometer for detection. researchgate.netnih.gov This is particularly useful for analyzing reaction mixtures or biological samples where multiple related compounds may be present.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. These methods rely on the differential distribution of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. sielc.comhplc.eu For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound on the column is influenced by its polarity. The purity of the compound can be determined by the presence of a single major peak in the chromatogram. researchgate.net HPLC can be coupled with various detectors, including UV and mass spectrometry (LC-MS), for enhanced specificity and sensitivity. mdpi.com

Table 2: Typical HPLC Parameters for the Analysis of Thiol Compounds

Parameter Typical Value/Condition
Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid or trifluoroacetic acid)
Flow Rate 0.5 - 1.5 mL/min
Detection UV (e.g., 210 nm) or Mass Spectrometry (ESI)
Column Temperature 25 - 40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Thiol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of some thiols by GC-MS can be challenging due to their polarity and potential for oxidation, derivatization can be employed to improve their chromatographic behavior. However, for many N,N-dialkylaminoethane-2-thiols, which are related to the V-type nerve agent degradation products, GC-MS has been a standard analytical method. researchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on the mass spectrum of each component. This technique offers high sensitivity and specificity for the analysis of thiols in various matrices.

Biological and Biochemical Research Perspectives on 2 Pyrrolidin 1 Yl Ethane 1 Thiol

Role as a Biochemical Reagent in Proteomics Research

While specific applications of 2-(pyrrolidin-1-yl)ethane-1-thiol in proteomics are not extensively documented in peer-reviewed literature, its chemical structure suggests several potential uses as a biochemical reagent. The thiol group is known to be a key player in various proteomics techniques, particularly in the study of protein structure and function.

The compound is commercially available and listed as a biochemical for research in proteomics. scbt.com Its utility in this field would likely revolve around the reactivity of the thiol group. For instance, it could be employed in techniques such as:

Cysteine-reactive probing: The thiol group can react with cysteine residues in proteins, allowing for their labeling and subsequent identification or quantification. This is crucial for studying protein modifications and active sites.

Affinity chromatography: The pyrrolidine (B122466) moiety could be functionalized to create affinity resins for purifying proteins that bind to this scaffold.

Cleavable cross-linking: The thiol group can participate in the formation of disulfide bonds, which are cleavable under reducing conditions. This property is valuable in chemical cross-linking mass spectrometry (CX-MS) to study protein-protein interactions and protein complex topology.

The table below illustrates a hypothetical application of this compound in a proteomics workflow.

StepDescriptionPotential Role of this compound
1. Sample PreparationIsolation of a protein mixture from cells or tissues.-
2. Protein LabelingTagging of specific amino acid residues for identification.Covalent modification of cysteine residues via the thiol group.
3. Protein DigestionEnzymatic cleavage of proteins into smaller peptides.-
4. Mass SpectrometryAnalysis of peptide masses and sequences.Identification of peptides containing the this compound label.
5. Data AnalysisIdentification and quantification of proteins.Pinpointing the location of cysteine residues and inferring protein structure or interactions.

Interactions with Biological Macromolecules and Pathways

The chemical structure of this compound, featuring both a basic pyrrolidine ring and a nucleophilic thiol group, suggests the potential for diverse interactions with biological macromolecules.

Enzyme Inhibition Studies, e.g., with Metallo-β-Lactamases

Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. A key feature of MBLs is the presence of one or two zinc ions in their active site, which are essential for their catalytic activity. The thiol group of this compound makes it a candidate for MBL inhibition, as thiols are known to be effective zinc-chelating agents. nih.gov

The inhibitory mechanism would likely involve the coordination of the thiol group to the zinc ion(s) in the MBL active site, thereby displacing the zinc-bound water molecule that is crucial for hydrolysis of the β-lactam ring. nih.gov Research in this area would involve synthesizing derivatives of this compound and evaluating their inhibitory activity against various MBLs.

The following table presents hypothetical inhibitory constants (Ki) for a series of putative pyrrolidine-ethanethiol derivatives against a representative MBL.

CompoundModificationHypothetical Ki (µM)
This compoundParent Compound50
Derivative AAddition of a carboxyl group15
Derivative BIntroduction of a phenyl group25
Derivative CStereoisomer of Derivative B40

Modulation of Biological Systems via Ligand-Target Interactions

The pyrrolidine scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. pharmablock.comdntb.gov.ua The pyrrolidine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and van der Waals interactions. The nitrogen atom can act as a hydrogen bond acceptor, a feature that can be crucial for ligand binding.

The combination of the pyrrolidine ring and the ethanethiol (B150549) side chain in this compound could lead to interactions with a variety of biological targets. For instance, the pyrrolidine moiety might confer selectivity for a particular class of receptors or enzymes, while the thiol group could be involved in covalent or coordination interactions with the target protein.

Structure-Activity Relationship (SAR) Investigations on Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how chemical structure influences biological activity. For this compound, SAR investigations would involve the systematic modification of its structure to identify key features responsible for a desired biological effect.

Influence of Chemical Modifications on Biological Activity

Modifications to the this compound scaffold could be made at several positions to probe their impact on activity. Key areas for modification would include:

The Pyrrolidine Ring: Substitution at various positions on the pyrrolidine ring could influence its conformation and binding to a target. The stereochemistry of these substituents would also be a critical factor to investigate. researchgate.netnih.gov

The Ethanethiol Side Chain: The length of the alkyl chain connecting the pyrrolidine and the thiol could be varied. The thiol group itself could be replaced with other functional groups to assess its importance for activity.

A hypothetical SAR study on derivatives of this compound targeting a specific enzyme is summarized in the table below.

DerivativeModificationBiological Activity (IC50, µM)
Parent CompoundThis compound100
Ring Modification
2-Methylpyrrolidine analogMethyl group at C275
3-Hydroxypyrrolidine analogHydroxyl group at C350
Chain Modification
Pyrrolidin-1-ylmethanethiolShorter alkyl chain150
3-(Pyrrolidin-1-yl)propane-1-thiolLonger alkyl chain90
Thiol Modification
2-(Pyrrolidin-1-yl)ethanolThiol replaced by hydroxyl> 200 (inactive)

Development of Biologically Active Conjugates

The chemical handles present in this compound, namely the secondary amine within the pyrrolidine ring (after potential N-dealkylation if the ethanethiol is attached elsewhere) and the thiol group, make it a suitable candidate for the development of biologically active conjugates.

Conjugation strategies could involve linking this molecule to other pharmacophores, targeting moieties, or macromolecules to enhance its therapeutic potential. For example:

Drug Conjugates: The thiol group could be used to link the pyrrolidine moiety to another drug molecule, potentially creating a synergistic effect or improving the pharmacokinetic profile of the parent drug.

Peptide Conjugates: The compound could be conjugated to peptides to improve their cell permeability or to target them to specific tissues.

Biomolecule Labeling: As mentioned in the proteomics section, the thiol group is an excellent handle for attaching fluorescent dyes or other reporter molecules for imaging and diagnostic applications.

A patent for a complex molecule, 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene, highlights the use of a pyrrolidin-ethoxy moiety in a larger, biologically active structure, demonstrating the principle of incorporating such fragments into more complex therapeutic agents. google.com

Emerging Research Directions for 2 Pyrrolidin 1 Yl Ethane 1 Thiol in Chemical Sciences

Integration into Supramolecular Assemblies

The unique structural features of 2-(pyrrolidin-1-yl)ethane-1-thiol, namely the presence of a thiol group and a tertiary amine within a flexible ethyl backbone, make it a promising candidate for the construction of complex supramolecular assemblies. The thiol group can readily coordinate to metal centers or participate in thiol-ene reactions, while the pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor or a ligand for another metal ion. This dual functionality allows for the formation of diverse architectures, including coordination polymers and metal-organic frameworks (MOFs).

Recent research has explored the use of similar bifunctional ligands in the creation of one-dimensional coordination polymers. For instance, flexible tetraamide ligands have been shown to form close-packed one-dimensional coordination polymers with transition metals. mdpi.com While these particular ligands did not lead to porous structures for anion encapsulation, the study highlights the principle of using flexible linkers to build extended networks. Similarly, the reaction of 2-iodoterephtalic acid and 1,2-bis(4-pyridyl)ethane (B167288) with zinc(II) and cobalt(II) has yielded 3D coordination polymers with sorption properties. mdpi.com These examples suggest that this compound could be a valuable building block for creating novel supramolecular structures with potentially interesting catalytic or sorption capabilities. The interplay between the soft thiol donor and the harder amine donor could lead to heterometallic assemblies with unique properties.

Table 1: Examples of Supramolecular Assemblies with Related Ligands
Ligand(s)Metal Ion(s)Resulting StructurePotential ApplicationReference
1,2-bis[N,N′-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]ethane (L2) and 1,2-bis[N,N′-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]propane (L4)Cadmium(II)1D Coordination PolymersAnion Binding mdpi.com
2-Iodoterephtalic acid and 1,2-bis(4-pyridyl)ethaneZinc(II), Cobalt(II)3D Coordination PolymersSorption mdpi.com

Advanced Applications in Bioimaging and Sensing

The thiol group is a key functional group in many biological molecules and processes, making its detection and imaging a significant area of research. Fluorescent probes are powerful tools for visualizing thiols in living cells. nih.gov The development of thiol-reactive fluorescent probes is an active field, with many probes designed based on the high nucleophilicity of thiols. nih.govbohrium.comnih.gov These probes often utilize a Michael addition reaction where the thiol adds to an electron-deficient double bond, leading to a change in the fluorescence properties of the molecule. bohrium.com

This compound itself is not a fluorescent probe. However, its reactive thiol group can be used to conjugate with fluorophores that have a thiol-reactive moiety, such as a maleimide (B117702) group. acs.orgnih.gov This would allow for the targeted delivery of the fluorophore to specific locations within a biological system where thiols are present. For example, a novel turn-on type of ultrafast biothiol fluorescent probe, Naph-EA-mal, was developed containing a naphthalimide fluorophore and a maleimide thiol acceptor. nih.gov This probe showed high selectivity and a fast response to thiols. By attaching a targeting moiety that recognizes a specific cellular component, a derivative of this compound could be used to deliver such a probe to a desired location for bioimaging applications.

Furthermore, the development of probes that can distinguish between different thiols like cysteine, homocysteine, and glutathione (B108866) is a significant challenge due to their structural similarities. nih.gov The unique structure of this compound could potentially be exploited in the design of more selective thiol sensors.

Table 2: Examples of Thiol-Reactive Fluorescent Probes
Probe NameFluorophoreThiol-Reactive GroupExcitation (nm)Emission (nm)Key FeatureReference
Naph-EA-malNaphthalimideMaleimideNot specifiedNot specifiedUltrafast turn-on response nih.gov
BODIPY-based probeBODIPYMaleimideVisible lightNot specified350-fold fluorescence intensity increase after reaction acs.org
Fluorescein-based probeFluoresceinDiselenide bond485520Rapid, selective, and reversible rsc.org

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of heterocyclic compounds, such as the pyrrolidine ring in this compound, is a key area where green chemistry approaches are being actively developed. rsc.orgnih.govnumberanalytics.com Traditional methods for synthesizing heterocycles often involve toxic solvents and reagents. nih.gov

Greener alternatives for the synthesis of the pyrrolidine moiety include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. numberanalytics.com One-pot syntheses of nitrogen-containing heterocycles under microwave irradiation in an aqueous medium have been reported. organic-chemistry.org For the thiol functional group, sustainable methods are also being explored. The use of thiourea (B124793) as a nucleophile to form an alkyl isothiourea salt, followed by hydrolysis, is a common method to overcome the formation of sulfide (B99878) by-products. jove.com Photocatalytic methods using visible light as a sustainable energy source are also emerging for the synthesis of sulfur-containing compounds. acs.org

In the application of this compound, green chemistry principles can be applied by using it in catalytic systems that operate in environmentally benign solvents like water or ionic liquids. The development of recyclable catalysts is also a key aspect of green chemistry. numberanalytics.com

Table 3: Green Chemistry Approaches in Heterocyclic and Thiol Synthesis
Synthetic TargetGreen ApproachKey AdvantagesReference
N-HeterocyclesAcceptorless dehydrogenative coupling using alcoholsEnvironmentally benign, produces water and hydrogen as by-products rsc.org
PyrrolidinesMicrowave-assisted cyclocondensation in aqueous mediumSimple, efficient, avoids organic solvents organic-chemistry.org
ThiolsReaction of alkyl halides with thiourea followed by hydrolysisAvoids sulfide by-product formation jove.com
α-Keton Thiol EstersPhotocatalytic oxidative radical additionUses visible light, O2 as a green oxidant, and a green solvent acs.org

Machine Learning and AI-Driven Discovery for Novel Derivatives

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of chemical sciences, particularly in the area of drug discovery and materials science. nih.govnih.gov These computational tools can be used to predict the properties of molecules, design new compounds with desired characteristics, and optimize synthetic routes.

For this compound, ML and AI could be employed to discover novel derivatives with enhanced properties for specific applications. For instance, quantitative structure-activity relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of new derivatives. nih.gov This approach has been used to predict the inhibitory activity of thiazole (B1198619) derivatives as potential anticancer agents. nih.gov

Generative models, a type of AI, can design entirely new molecules with specific desired features. By providing the model with the core structure of this compound and a set of desired properties (e.g., increased binding affinity to a specific protein, improved fluorescence quenching ability), the AI could generate a list of promising new derivatives. This approach has the potential to significantly accelerate the discovery of new sulfur-containing compounds for various applications, from pharmaceuticals to materials science. azolifesciences.comtandfonline.com Furthermore, AI can assist in retrosynthesis, the process of planning a chemical synthesis in reverse, which can help in devising efficient and sustainable synthetic pathways for these novel derivatives. rsc.org

Table 4: Applications of Machine Learning in Chemical Discovery
Application AreaMachine Learning TechniquePotential Impact on this compound ResearchReference
Bioactive Ligand DiscoveryDeep learning, graph convolutional neural networksPrediction of biological activity for novel derivatives nih.gov
Drug DiscoveryQSAR modelingDesign of derivatives with specific therapeutic properties nih.gov
Materials ScienceAutomated electrocatalysis platform with machine learningScreening of derivatives for enhanced catalytic performance mdpi.com
RetrosynthesisGraph Neural Networks, Sequence-to-sequence TransformersPlanning efficient and sustainable synthetic routes for new derivatives rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-1-yl)ethane-1-thiol, and how can reaction conditions be optimized for higher yields?

  • Methodology : A plausible synthesis involves nucleophilic substitution between pyrrolidine and a thiol-containing alkyl halide (e.g., 2-chloroethanethiol). Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity .
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation.
  • Catalyst use : Base catalysts (e.g., K₂CO₃) neutralize HCl byproducts, driving the reaction forward.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation removes unreacted pyrrolidine and halide intermediates.

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • ¹H/¹³C NMR : Confirm pyrrolidine ring protons (δ 1.8–2.1 ppm for CH₂ groups) and thiol proton (δ ~1.3 ppm, broad).
  • Mass spectrometry (MS) : Molecular ion peak at m/z 145.2 (C₆H₁₃NS) .
  • FT-IR : S-H stretch (~2550 cm⁻¹) and pyrrolidine ring vibrations (1480–1550 cm⁻¹) .
    • Cross-validation : Compare spectral data with structurally similar compounds (e.g., 2-(diethylamino)ethanethiol, which shares analogous functional groups) .

Q. What challenges arise in assessing the purity of this compound, and how can they be addressed?

  • Key challenges :

  • Thiol oxidation to disulfides under ambient conditions.
  • Residual solvent or amine contamination.
    • Solutions :
  • Stabilization : Store under inert gas (N₂/Ar) and add antioxidants (e.g., BHT).
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify impurities .
  • Elemental analysis : Verify C, H, N, S ratios to confirm purity >98% .

Advanced Research Questions

Q. How can the role of the thiol group in this compound be investigated for catalytic or coordination chemistry applications?

  • Experimental design :

  • Coordination studies : Titrate the compound with metal salts (e.g., Cu²⁺, Zn²⁺) and monitor binding via UV-Vis spectroscopy or cyclic voltammetry.
  • Catalytic testing : Evaluate its efficacy as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) by comparing yields with/without the ligand .
    • Data interpretation : X-ray crystallography of metal complexes can reveal coordination geometry and sulfur-metal bond strengths .

Q. What experimental approaches can elucidate the stereochemical effects of the pyrrolidine ring in modulating reactivity?

  • Strategies :

  • Chiral derivatization : Synthesize enantiopure analogs (e.g., using chiral auxiliaries) and compare reaction kinetics in asymmetric catalysis.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict energy barriers for ring puckering or transition states .
    • Validation : Correlate computational results with experimental NMR coupling constants or X-ray data .

Q. How should conflicting data on the stability of this compound under varying pH conditions be resolved?

  • Contradiction analysis :

  • Controlled studies : Perform stability assays at pH 2–12, monitoring degradation via LC-MS.
  • Mechanistic probes : Use radical scavengers (e.g., TEMPO) to test for oxidative pathways.
    • Resolution : Identify critical degradation products (e.g., disulfides at pH >10) and recommend storage at pH 6–8 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.